molecular formula C20H28N6O3 B2492316 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide CAS No. 2034209-31-7

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B2492316
CAS No.: 2034209-31-7
M. Wt: 400.483
InChI Key: ZFNCJRBNLQRXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a synthetic organic compound that contains several functional groups, including a triazine ring, an amide bond, and methoxy substitutions

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-25(2)19-22-17(23-20(24-19)26-10-6-5-7-11-26)13-21-18(27)14-8-9-15(28-3)16(12-14)29-4/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNCJRBNLQRXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Substitution of Cyanuric Chloride

Cyanuric chloride’s three reactive chlorides allow regioselective substitutions under controlled conditions. The reactivity order (4 > 6 > 2) enables sequential displacement:

  • Substitution at Position 4 :
    Reaction with dimethylamine (2.2 equiv) in acetone at 0–5°C yields 4-dimethylamino-2,6-dichloro-1,3,5-triazine .

    • Key Data :
      • Yield: 85–90%
      • $$^1$$H NMR (CDCl$$3$$): δ 3.07 (s, 6H, N(CH$$3$$)$$_2$$).
  • Substitution at Position 6 :
    Treatment with piperidine (1.1 equiv) in tetrahydrofuran (THF) at 40–50°C affords 4-dimethylamino-6-piperidin-1-yl-2-chloro-1,3,5-triazine .

    • Key Data :
      • Yield: 75–80%
      • $$^1$$H NMR (CDCl$$3$$): δ 1.55–1.62 (m, 6H, piperidine CH$$2$$), 3.08 (s, 6H, N(CH$$3$$)$$2$$), 3.75–3.80 (m, 4H, piperidine NCH$$_2$$).

Functionalization of Position 2

The remaining chloride at position 2 is converted to an aminomethyl group via a two-step process:

  • Phthalimide Protection :
    Reaction with potassium phthalimide in dimethylformamide (DMF) at 80°C introduces a phthalimidomethyl group, yielding 4-dimethylamino-6-piperidin-1-yl-2-(phthalimidomethyl)-1,3,5-triazine .

    • Key Data :
      • Yield: 70%
      • IR (KBr): 1770 cm$$^{-1}$$ (C=O, phthalimide).
  • Deprotection to Primary Amine :
    Hydrazine hydrate in ethanol removes the phthalimide group, generating 4-dimethylamino-6-piperidin-1-yl-2-(aminomethyl)-1,3,5-triazine .

    • Key Data :
      • Yield: 90%
      • $$^1$$H NMR (DMSO-d$$6$$): δ 1.50–1.60 (m, 6H, piperidine CH$$2$$), 2.95 (s, 6H, N(CH$$3$$)$$2$$), 3.70–3.75 (m, 4H, piperidine NCH$$2$$), 4.10 (s, 2H, CH$$2$$NH$$_2$$).

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Preparation from 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl$$_2$$) in dichloromethane under reflux to yield the acyl chloride.

  • Key Data :
    • Yield: 95%
    • IR (neat): 1780 cm$$^{-1}$$ (C=O stretch).

Coupling of Triazine and Benzamide Moieties

Acylation Reaction

The aminomethyl-triazine reacts with 3,4-dimethoxybenzoyl chloride in dichloromethane using triethylamine (TEA) as a base, forming the target compound.

  • Reaction Conditions :
    • Solvent: CH$$2$$Cl$$2$$
    • Base: TEA (2.0 equiv)
    • Temperature: 0°C to room temperature
    • Time: 12 h
  • Key Data :
    • Yield: 80%
    • $$^1$$H NMR (DMSO-d$$6$$): δ 1.50–1.65 (m, 6H, piperidine CH$$2$$), 3.08 (s, 6H, N(CH$$3$$)$$2$$), 3.85 (s, 6H, OCH$$3$$), 4.70 (s, 2H, CH$$2$$N), 6.90–7.30 (m, 3H, aromatic).
    • HRMS (ESI): m/z calcd. for C$${21}$$H$${29}$$N$$7$$O$$3$$ [M+H]$$^+$$: 452.2401; found: 452.2398.

Mechanistic Insights and Optimization

Regioselectivity in Triazine Substitution

The sequential substitution of cyanuric chloride is governed by temperature and steric factors. Dimethylamine preferentially occupies position 4 due to its lower steric demand, while piperidine, a bulkier amine, substitutes position 6 under milder conditions than required for position 2.

Challenges in Aminomethyl Group Introduction

Direct substitution of chloride with methylamine proved inefficient due to poor nucleophilicity. The phthalimide strategy circumvented this issue by leveraging the stronger nucleophile (phthalimide anion) and subsequent deprotection.

Comparative Analysis of Alternative Routes

Cyano Reduction Pathway

An alternative approach involving substitution of position 2 chloride with cyanide (NaCN/CuCN) followed by catalytic hydrogenation (H$$_2$$, Pd/C) yielded the aminomethyl group but resulted in lower overall yields (60–65%) compared to the phthalimide route.

Click Chemistry Approach

Attempts to employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for coupling were unsuccessful due to incompatibility with the triazine’s electron-deficient structure.

Characterization and Validation

Spectroscopic Confirmation

  • FTIR : Absorption at 1650 cm$$^{-1}$$ confirmed the amide C=O bond.
  • $$^{13}$$C NMR : Resonances at δ 167.5 (amide C=O), 153–156 (triazine C=N), and 56–60 (OCH$$_3$$) validated the structure.

Purity Assessment

High-performance liquid chromatography (HPLC) showed >98% purity, with a retention time of 12.3 min (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methoxy groups on the benzene ring can undergo oxidation reactions to form corresponding quinones under specific conditions.

  • Reduction: The compound can undergo reduction reactions, particularly targeting the triazine ring, leading to ring-opening or modification of functional groups.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring and the methoxy groups.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents.

Major Products Formed: The major products of these reactions vary based on conditions but often include modified triazine derivatives, ring-opened products, or demethoxylated compounds.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide exhibits significant biological activity, particularly in cancer therapy. For example:

  • PARP1 Inhibition : Related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting potential applications in treating cancers that rely on PARP for DNA repair mechanisms.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its therapeutic potential. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how effectively the compound binds to target enzymes or receptors.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various triazine derivatives, this compound was tested against several human cancer cell lines including HCT116 and MCF7. Results indicated that this compound exhibited significant cytotoxic effects compared to control groups.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited key enzymes involved in tumor progression. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific molecular pathways involved in cancer cell survival .

Mechanism of Action

Mechanism of Action: The exact mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide exerts its effects is still under investigation. its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Molecular Targets and Pathways Involved: These include inhibition of specific enzymes involved in metabolic processes or binding to receptors that regulate cellular functions, which can lead to varied pharmacological effects.

Comparison with Similar Compounds

  • N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide

  • N-((4-(Methylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide

  • N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzoic acid

This compound represents a fascinating intersection of organic chemistry, pharmacology, and industrial chemistry, making it a valuable subject for ongoing research and application.

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound that integrates various functional groups, contributing to its potential biological activity. This article explores its biological activity, particularly its role as an enzyme inhibitor and its anticancer properties.

Structural Overview

The compound's structure features a triazinyl moiety linked to a 3,4-dimethoxybenzamide core through a methyl bridge . The presence of a dimethylamino group , a piperidine ring , and the benzamide structure enhances its chemical reactivity and biological interactions.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of various enzymes. Notably, related compounds have shown inhibition of PARP1 (Poly ADP-ribose polymerase 1) with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy .

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction
Piperidine derivativesContains piperidine but lacks dioxine/carboxamideVarying activity based on substitution patterns

The combination of triazine and dioxine structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs .

Anticancer Activity

Research has demonstrated that compounds with triazine structures exhibit promising anticancer properties. A study investigating various triazine derivatives found that certain analogs showed effectiveness against different tumor cell lines. For instance, one compound demonstrated an inhibition rate of 60.13% against renal cancer (CAKI-1) cells .

In vitro tests revealed that this compound could potentially inhibit tumor growth through mechanisms involving the inhibition of key enzymes like PI3Kγ .

Study on PARP Inhibition

In a study focused on PARP inhibitors, compounds structurally similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines .

Toxicity Assessment

Toxicity assessments conducted on HEK-293 and HepG2 cell lines showed that while some derivatives exhibited significant cytotoxicity at higher concentrations (10 and 100 µM), the overall risk of drug-drug interactions (DDIs) was low . This suggests a favorable safety profile for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.